N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15529087
InChI: InChI=1S/C19H16N2O2/c1-13(20-21-19(23)15-8-3-2-4-9-15)16-12-11-14-7-5-6-10-17(14)18(16)22/h2-12,22H,1H3,(H,21,23)/b20-13+
SMILES:
Molecular Formula: C19H16N2O2
Molecular Weight: 304.3 g/mol

N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide

CAS No.:

Cat. No.: VC15529087

Molecular Formula: C19H16N2O2

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide -

Specification

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
IUPAC Name N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide
Standard InChI InChI=1S/C19H16N2O2/c1-13(20-21-19(23)15-8-3-2-4-9-15)16-12-11-14-7-5-6-10-17(14)18(16)22/h2-12,22H,1H3,(H,21,23)/b20-13+
Standard InChI Key OBTILXGLLUXOLJ-DEDYPNTBSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O
Canonical SMILES CC(=NNC(=O)C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

The compound’s molecular formula is C19H16N2O2\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{2}, with a molar mass of 304.3 g/mol. Its IUPAC name, N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide, reflects the presence of a hydrazone linker (-NH-N=CH-) bridging a naphthalenol group and a benzamide moiety. The E configuration of the imine bond (C=N) is critical for maintaining planar geometry, which facilitates π-π stacking and hydrogen bonding in solid-state structures .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC19H16N2O2\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight304.3 g/mol
IUPAC NameN-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide
Canonical SMILESCC(=NNC(=O)C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O
PubChem CID135419624

Spectroscopic and Crystallographic Insights

Fourier-transform infrared (FT-IR) spectroscopy reveals key functional groups: a broad O-H stretch at 3200–3400 cm⁻¹ (phenolic hydroxyl), C=O stretch at 1660 cm⁻¹ (amide), and C=N stretch at 1590 cm⁻¹ (imine) . Nuclear magnetic resonance (NMR) data confirm the hydrazone structure, with distinct signals for the naphthalene protons (δ 7.2–8.5 ppm) and the amide proton (δ 10.2 ppm) .

Single-crystal X-ray diffraction analysis demonstrates a monoclinic crystal system (P21/nP2_1/n) with unit cell parameters a=10.111(2)A˚a = 10.111(2) \, \text{Å}, b=6.623(2)A˚b = 6.623(2) \, \text{Å}, c=26.969(2)A˚c = 26.969(2) \, \text{Å}, and β=98.241(2)\beta = 98.241(2)^\circ . The planar geometry stabilizes intermolecular hydrogen bonds between the hydroxyl group and adjacent amide oxygen, contributing to crystalline stability .

Synthetic Methodologies

Condensation Reaction

The compound is synthesized via acid-catalyzed condensation of 1-(1-hydroxynaphthalen-2-yl)ethanone with benzohydrazide. The reaction proceeds under reflux in ethanol, yielding the hydrazone product with >80% efficiency .

1-(1-Hydroxynaphthalen-2-yl)ethanone+BenzohydrazideH+N’-[(1E)-1-(1-Hydroxynaphthalen-2-yl)Ethylidene]Benzohydrazide+H2O\text{1-(1-Hydroxynaphthalen-2-yl)ethanone} + \text{Benzohydrazide} \xrightarrow{\text{H}^+} \text{N'-[(1E)-1-(1-Hydroxynaphthalen-2-yl)Ethylidene]Benzohydrazide} + \text{H}_2\text{O}

Table 2: Optimization of Synthetic Conditions

ParameterOptimal ValueYield (%)
SolventEthanol85
Temperature (°C)8082
CatalystHCl (0.1 M)88
Reaction Time (h)684

Alternative Routes

Schiff base formation using 2-hydroxy-1-naphthaldehyde and benzoyl hydrazine in methanol provides a lower yield (65%) but avoids ketone precursors . Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable efficiency .

Research Advancements and Applications

Metal Complexation

The hydrazone acts as a bidentate ligand, forming stable complexes with Mo(VI), Cu(II), and Fe(III) . For example, the molybdenum complex Cis-MoO2(HNE)2CH3OH\text{Cis-MoO}_2(\text{HNE})_2 \cdot \text{CH}_3\text{OH} exhibits enhanced catalytic activity in oxidation reactions .

Table 3: Stability Constants of Metal Complexes

Metal IonLog K (Stability Constant)Application
Mo(VI)12.4Oxidation Catalysis
Cu(II)10.8Antifungal Agents
Fe(III)9.7MRI Contrast Agents

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves the compound’s bioavailability by 3-fold, enabling sustained release over 72 hours .

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